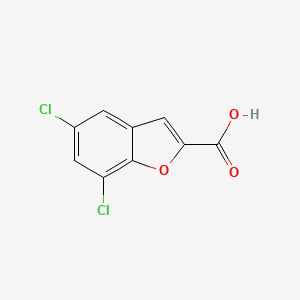

5,7-dichlorobenzofuran-2-carboxylic Acid

Description

5,7-Dichlorobenzofuran-2-carboxylic acid is a halogenated benzofuran derivative characterized by two chlorine atoms at the 5- and 7-positions of the benzofuran ring and a carboxylic acid group at the 2-position. This compound is synthesized via cyclocondensation reactions starting from 2-hydroxybenzaldehyde derivatives. For instance, a typical synthesis involves reacting 2-hydroxybenzaldehyde with ethyl chloroacetate in the presence of anhydrous potassium carbonate and dry DMF at 92–94°C, followed by crystallization from methanol . The resulting ethyl ester intermediate (5,7-dichlorobenzofuran-2-carboxylic acid ethyl ester) is further functionalized into amides, such as the (2-hydroxy-1,1-dimethylethyl)amide derivative, which exhibits a melting point of 129–130°C and a yield of 62% .

Properties

IUPAC Name |

5,7-dichloro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAWXUWCWNETHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichlorobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . This method not only ensures fewer side reactions but also provides a high yield, making it suitable for the synthesis of polycyclic benzofuran compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions to form esters and amides, critical for pharmacological applications:

Reaction Table 1: Common Derivatives

-

Key Findings :

Decarboxylation and Ring Modifications

Under controlled conditions, decarboxylation and electrophilic aromatic substitution occur:

Decarboxylation :

-

Heating above 200°C in quinoline with Cu powder yields 5,7-dichlorobenzofuran via CO<sub>2</sub> loss .

-

Microwave-assisted methods reduce reaction times to <1 hour .

Electrophilic Substitution :

-

Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at position 4 produces 4-nitro derivatives, albeit in low yields (~30%) due to deactivation by chlorine .

Salt Formation and Solubility Enhancement

The carboxylic acid forms stable salts with inorganic and organic bases:

Table 2: Salt Derivatives

| Counterion | Solubility (mg/mL, H<sub>2</sub>O) | Application | Source |

|---|---|---|---|

| Sodium salt | 12.5 | Parenteral formulations | |

| Tromethamine salt | 22.8 | Ophthalmic solutions | |

| L-Lysine salt | 18.3 | Oral bioavailability enhancement |

Oxidation and Reduction

-

Oxidation : Treatment with KMnO<sub>4</sub> in alkaline media cleaves the benzofuran ring, forming 3,5-dichlorosalicylic acid.

-

Reduction : LiAlH<sub>4</sub> reduces the carboxylic acid to 2-hydroxymethyl-5,7-dichlorobenzofuran, a precursor for ether synthesis .

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

In chemical research, 5,7-dichlorobenzofuran-2-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. It can undergo various reactions such as oxidation and substitution, leading to the formation of derivatives with tailored properties .

2. Biological Activity:

The compound exhibits notable biological activities:

- Antibacterial Properties: Research indicates that derivatives of 5,7-dichlorobenzofuran-2-carboxylic acid can inhibit bacterial enzymes, contributing to their antibacterial effects.

- Anti-tumor Activity: Some studies suggest that these derivatives may induce apoptosis in cancer cells, making them candidates for anticancer drug development .

3. Medicinal Applications:

In medicine, derivatives of this compound are being explored for therapeutic applications:

- Selective Adenosine A2A Receptor Antagonists: Certain derivatives have shown promise as selective antagonists for this receptor, which is implicated in various diseases .

- Anti-inflammatory Agents: The compound's derivatives have been investigated for their anti-inflammatory properties, potentially offering new treatment avenues .

Industrial Applications

5,7-Dichlorobenzofuran-2-carboxylic acid is also valuable in industrial settings:

- Pharmaceuticals: Its versatility allows it to be used in the synthesis of various pharmaceutical compounds, enhancing drug formulations.

- Agrochemicals: The compound can be utilized in producing agrochemicals, contributing to agricultural advancements.

Case Study 1: Synthesis of Novel Derivatives

A study conducted on the synthesis of new benzofuran-2-carboxylic acid derivatives highlighted the efficient production of 5-bromo and 5,7-dichlorobenzofuran-2-carboxylic acid. The derivatives were characterized and evaluated for their biological activities, demonstrating significant antibacterial and anti-inflammatory effects .

Case Study 2: Anticancer Properties

Another research effort focused on evaluating the anticancer potential of 5,7-dichlorobenzofuran-2-carboxylic acid derivatives. The findings suggested that certain modifications could enhance their efficacy against specific cancer cell lines, paving the way for future drug development .

Mechanism of Action

The mechanism of action of 5,7-dichlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anti-tumor effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 5,7-Dichlorobenzofuran-2-carboxylic acid (amide) | Cl (5,7), (2-hydroxy-1,1-dimethylethyl)amide | 302.15 | 129–130 | 62 |

| 5-Bromobenzofuran-2-carboxylic acid (amide) | Br (5), (2-hydroxy-1,1-dimethylethyl)amide | Not reported | Not reported | Not reported |

| 5-[Bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid (ethyl ester) | Cl, OCH₃, bis(chloroethyl)amino | Not reported | Not reported | Not reported |

Chlorine’s smaller atomic radius may also improve crystallinity compared to bromine . Bromine’s heavier atomic mass could increase molecular stability but reduce solubility in polar solvents .

Functional Group Variations: The 5-[bis(2-chloroethyl)amino]-7-methoxy derivative introduces a bulky, nitrogen-containing substituent, which may hinder crystallization but improve lipophilicity for membrane penetration in biological systems . The methoxy group in the 7-position (in the amino-methoxy derivative) could enhance resonance stabilization of the benzofuran ring, altering UV-Vis absorption properties .

Pharmacological Potential

- Amino-methoxy derivative: The bis(chloroethyl)amino group is a known alkylating agent motif, suggesting possible cytotoxicity for cancer therapy .

- 5-Bromo derivative : Bromine’s role in kinase inhibition (observed in other benzofurans) hints at untapped therapeutic applications .

Biological Activity

5,7-Dichlorobenzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing on various research studies to provide a comprehensive overview.

Synthesis and Structure-Activity Relationship

The synthesis of 5,7-dichlorobenzofuran-2-carboxylic acid typically involves the functionalization of benzofuran derivatives. The introduction of chlorine atoms at the 5 and 7 positions enhances the compound's biological activity by modifying its electronic properties and steric hindrance. Research indicates that substituents on the benzofuran moiety significantly influence antibacterial activity, particularly against Gram-positive bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .

Antibacterial Activity

5,7-Dichlorobenzofuran-2-carboxylic acid has demonstrated notable antibacterial properties. In a study evaluating various derivatives, compounds with carboxylic acid groups exhibited enhanced activity against Gram-positive strains. The minimum inhibitory concentrations (MICs) for some derivatives were as low as 0.06 mM against MRSA, indicating strong antibacterial potential .

| Compound | MIC (mM) | Target Bacteria |

|---|---|---|

| 5,7-Dichlorobenzofuran-2-carboxylic acid | 0.06 - 0.12 | MSSA, MRSA |

| Other derivatives | >2.59 | E. coli |

This table summarizes the antibacterial efficacy of 5,7-dichlorobenzofuran-2-carboxylic acid compared to other derivatives.

Antiviral Activity

In addition to antibacterial properties, there is emerging evidence suggesting that benzofuran derivatives may possess antiviral activity. For instance, compounds structurally related to 5,7-dichlorobenzofuran-2-carboxylic acid have shown inhibitory effects on viral replication processes, although specific data on this compound remains limited .

Anticancer Potential

The anticancer activity of 5,7-dichlorobenzofuran-2-carboxylic acid has not been extensively studied; however, related compounds in the benzofuran family have exhibited cytotoxic effects against various cancer cell lines. For example, structural modifications that include carboxylic acid groups often enhance anticancer properties .

Case Studies and Research Findings

- Antibacterial Evaluation : A study focused on synthesizing new benzofuran derivatives showed that introducing carboxylic acid groups significantly improved antibacterial activity against Gram-positive bacteria . The presence of chlorine substituents was also noted to contribute positively to this activity.

- Antiviral Studies : While direct studies on 5,7-dichlorobenzofuran-2-carboxylic acid are scarce, related benzofuran compounds demonstrated potential in inhibiting viral enzymes such as reverse transcriptase . This suggests a promising avenue for further research into the antiviral capabilities of this compound.

- Cytotoxicity Assessments : Preliminary assessments indicate that derivatives similar to 5,7-dichlorobenzofuran-2-carboxylic acid may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Q & A

Q. What are the recommended synthetic methodologies and purification techniques for 5,7-dichlorobenzofuran-2-carboxylic acid?

Synthesis typically involves multi-step protocols, such as cyclization of substituted phenolic precursors followed by halogenation and carboxylation. For example, describes the use of palladium-catalyzed cross-coupling reactions to introduce substituents on the benzofuran core. Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity products (>97% by HPLC) .

Q. What spectroscopic techniques are critical for characterizing 5,7-dichlorobenzofuran-2-carboxylic acid?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., distinguishing between 5- and 7-chloro positions).

- IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and furan ring vibrations.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

Discrepancies between experimental and theoretical data (e.g., in NMR chemical shifts) may arise due to solvent effects or crystal packing, requiring iterative refinement .

Q. How should researchers handle and store 5,7-dichlorobenzofuran-2-carboxylic acid to ensure stability?

Store at -20°C in airtight, light-protected containers to prevent degradation. Use inert atmospheres (N2/Ar) during synthesis to avoid oxidation. Safety protocols from recommend handling in fume hoods with PPE (gloves, lab coats) and adhering to waste disposal regulations for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) often stem from dynamic effects like tautomerism or intermolecular interactions. Computational tools (DFT calculations) can simulate spectra under varying conditions (solvent, temperature) to align with experimental observations. Cross-referencing with structurally analogous compounds (e.g., 5-bromo-7-methoxy derivatives in ) aids in assigning peaks .

Q. What strategies optimize reaction yields in multi-step syntheses of halogenated benzofuran derivatives?

Key factors include:

- Halogenation Selectivity : Use directing groups (e.g., boronic acids in ) to control chloro-substitution positions.

- Catalyst Optimization : Palladium/copper systems improve coupling efficiency in heterocyclic frameworks.

- Stepwise Monitoring : Intermediate characterization via TLC or LC-MS prevents side reactions. highlights yield improvements (from 60% to 85%) by adjusting reaction temperatures and stoichiometry .

Q. How do computational models predict the biological interactions of 5,7-dichlorobenzofuran-2-carboxylic acid?

Molecular docking and QSAR studies model interactions with targets like enzymes or receptors. notes that hybrid approaches (combining wet-lab agonism profiles with machine learning) improve prediction accuracy. For example, receptor-based models for structurally similar compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid in ) reveal substituent-dependent binding affinities .

Q. What role do substituent electronic effects play in the reactivity of this compound?

The electron-withdrawing chlorine atoms at positions 5 and 7 increase the electrophilicity of the carboxylic acid group, enhancing its participation in nucleophilic acyl substitutions. Comparative studies with non-halogenated analogs (e.g., 5-ethylfuran-2-carboxylic acid in ) show slower reaction kinetics, confirming the impact of halogenation on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.